molecular formula C21H21N3O4S2 B2838159 4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 393838-08-9

4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2838159
CAS No.: 393838-08-9
M. Wt: 443.54
InChI Key: XREPAUVZPFMQPR-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Biological Activity

4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a benzamide core modified by a sulfamoyl group and a methoxybenzothiazole moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H20N2O3S
Molecular Weight336.42 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth, particularly against Staphylococcus aureus, has been highlighted in several studies. For example, it has been shown to act as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against resistant strains .

Antitumor Activity

Recent studies have explored the antitumor potential of benzothiazole derivatives, including those similar to the compound . These derivatives have demonstrated cytotoxic effects on various cancer cell lines, such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). Notably, IC50 values for related compounds have been reported in the range of 0.14–8.59 μM, indicating strong cytotoxicity .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial activity of benzothiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that several derivatives exhibited potent antibacterial activity, particularly against E. coli and S. aureus .
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of benzothiazole-based compounds on lung cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as novel anticancer agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Topoisomerase II : Similar compounds have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication in cancer cells, leading to increased DNA damage and apoptosis .
  • Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or function by potentiating the effects of antibiotics through inhibition of resistance mechanisms .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)23-21-22-18-11-8-16(28-3)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPAUVZPFMQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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